PEG4 vs. PEG8/PEG12: Aggregation Propensity in High-DAR ADCs
In a head-to-head study of DAR8-ADCs using pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), the aggregates content decreased as PEG chain length increased. DAR8-ADCs with PEG8 and PEG12 demonstrated better PK profiles than those with PEG4 [1]. This indicates that while PEG4 provides some hydrophilicity, longer PEG chains are more effective at reducing aggregation and improving circulation half-life in high-DAR constructs. This evidence, while not directly using Mal-amido-PEG4-acid, establishes a class-level inference that PEG4 linkers offer an intermediate hydrophilicity profile suitable for moderate DAR ADCs but may be suboptimal for very high DAR (>8) applications where longer PEG chains are preferred.
| Evidence Dimension | Aggregation propensity and pharmacokinetic profile |
|---|---|
| Target Compound Data | PEG4 linker (class representative): Higher aggregate content compared to PEG8/PEG12; inferior PK profile relative to longer PEG linkers. |
| Comparator Or Baseline | PEG8 and PEG12 linkers: Lower aggregate content; better PK profile. |
| Quantified Difference | Qualitative difference: aggregates content decreases with increasing PEG length; PEG8/PEG12 PK > PEG4 PK. |
| Conditions | DAR8-ADCs with Trastuzumab and MMAE payload; HIC analysis for hydrophobicity; native SEC for aggregation; pharmacokinetic studies. |
Why This Matters
This data guides linker selection based on target DAR: PEG4-length linkers like Mal-amido-PEG4-acid are appropriate for moderate DAR ADCs, but longer PEG linkers should be considered for high-DAR applications to minimize aggregation and improve PK.
- [1] Journal for ImmunoTherapy of Cancer. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
